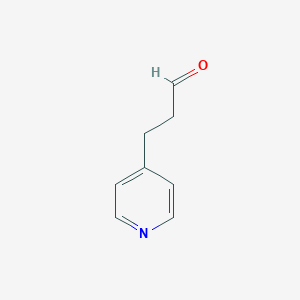

3-(Pyridin-4-YL)propanal

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyridin-4-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAPLJNLRIKFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627124 | |

| Record name | 3-(Pyridin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120690-80-4 | |

| Record name | 3-(Pyridin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the FT-IR Spectrum of 3-(Pyridin-4-YL)propanal: Elucidating the Aldehyde C=O Stretch

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(Pyridin-4-YL)propanal, with a specific focus on the aldehyde carbonyl (C=O) stretching vibration. This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. We will delve into the theoretical underpinnings of the C=O stretch, the electronic influence of the pyridine moiety, and provide a detailed experimental protocol for acquiring a high-fidelity spectrum.

Introduction: The Carbonyl Stretch as a Diagnostic Tool

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] The absorption of infrared radiation at specific frequencies corresponds to the excitation of discrete vibrational transitions within a molecule, such as stretching and bending of chemical bonds. The carbonyl (C=O) group, in particular, exhibits a strong and sharp absorption band in a relatively uncluttered region of the infrared spectrum, typically between 1600 and 1900 cm⁻¹.[2][3] This makes the C=O stretch an exceptionally useful diagnostic tool for identifying and characterizing aldehydes, ketones, carboxylic acids, esters, and other carbonyl-containing compounds.[2]

The intensity of the C=O stretching absorption is attributed to the significant change in dipole moment during the vibration, a consequence of the inherent polarity of the carbon-oxygen double bond.[2][4] The precise frequency of this absorption is highly sensitive to the local chemical environment, providing valuable insights into the molecular structure.[4][5]

The Aldehyde C=O Stretch in 3-(Pyridin-4-YL)propanal: A Theoretical Perspective

3-(Pyridin-4-YL)propanal is a bifunctional molecule featuring a pyridine ring linked to a propanal moiety via a three-carbon chain.[6] The aldehyde functional group is the primary focus of our FT-IR analysis.

General Characteristics of the Aldehyde C=O Stretch

Saturated aliphatic aldehydes typically exhibit a C=O stretching vibration in the range of 1740-1720 cm⁻¹.[7][8] A key diagnostic feature that distinguishes aldehydes from other carbonyl compounds is the presence of a characteristic aldehydic C-H stretch, which often appears as one or two moderately intense bands in the region of 2830-2695 cm⁻¹.[7][9] The appearance of a band around 2720 cm⁻¹, often as a shoulder to the main C-H stretching bands, is a particularly strong indicator of an aldehyde.[9]

Electronic Influence of the Pyridine Ring

The position of the C=O stretching frequency is modulated by several factors, including conjugation, inductive effects, and resonance.[4][5][10] In the case of 3-(Pyridin-4-YL)propanal, the pyridine ring, although not directly conjugated to the carbonyl group, exerts an electronic influence through the alkyl chain.

The pyridine ring is an electron-withdrawing system due to the higher electronegativity of the nitrogen atom compared to carbon.[11] This nitrogen atom inductively withdraws electron density from the ring carbons and, by extension, from the attached propyl chain.[11] This inductive effect propagates through the sigma bonds of the alkyl chain, pulling electron density away from the carbonyl carbon. This withdrawal of electron density leads to a strengthening and shortening of the C=O bond, which in turn increases the force constant of the vibration.[12] A higher force constant results in a higher vibrational frequency.

Therefore, it is anticipated that the C=O stretching frequency of 3-(Pyridin-4-YL)propanal will be shifted to a slightly higher wavenumber compared to a simple saturated aliphatic aldehyde.

Predicted FT-IR Absorption Frequencies for 3-(Pyridin-4-YL)propanal

The following table summarizes the expected key vibrational frequencies for 3-(Pyridin-4-YL)propanal, providing a predictive framework for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde | C=O Stretch | 1735 - 1725 | Strong | Shifted to a slightly higher frequency due to the electron-withdrawing nature of the pyridine ring. |

| Aldehyde | C-H Stretch | 2830 - 2810 and 2730 - 2710 | Medium | The presence of a doublet, with one peak near 2720 cm⁻¹, is highly characteristic of an aldehyde.[13] |

| Alkyl Chain | C-H Stretch | 2960 - 2850 | Medium to Strong | Asymmetric and symmetric stretching of the CH₂ groups. |

| Pyridine Ring | C=C and C=N Stretches | 1600 - 1450 | Medium to Weak | Aromatic ring stretching vibrations. |

| Pyridine Ring | C-H Bending (out-of-plane) | 900 - 690 | Medium to Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the ring. |

Experimental Protocol: Acquisition of the FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of 3-(Pyridin-4-YL)propanal, the following detailed protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile and widely used technique that requires minimal sample preparation.[14]

Instrumentation and Materials

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

3-(Pyridin-4-YL)propanal sample (liquid or solid).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

-

Sample Application:

-

Place a small amount of the 3-(Pyridin-4-YL)propanal sample directly onto the center of the ATR crystal.

-

If the sample is a solid, apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. For a liquid, a small drop is sufficient.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Perform a baseline correction and, if necessary, an ATR correction using the spectrometer's software.

-

Identify and label the key absorption bands, paying close attention to the carbonyl and aldehydic C-H stretching regions.

-

Visualization of Electronic Effects

To visually represent the underlying principles discussed, the following diagrams illustrate the workflow and the electronic influences within the molecule.

Caption: Experimental workflow for FT-IR analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. The C=O Stretch [sites.science.oregonstate.edu]

- 4. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 5. davuniversity.org [davuniversity.org]

- 6. 3-(Pyridin-4-YL)propanal | 120690-80-4 | Benchchem [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. reddit.com [reddit.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 3-(Pyridin-4-YL)propanal in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Pyridin-4-YL)propanal, a key bifunctional molecule used as a synthetic intermediate in pharmaceutical and materials science research.[1] Due to the absence of extensive, publicly available quantitative solubility data, this document establishes a predicted solubility profile grounded in the compound's fundamental physicochemical properties and established chemical theory. We present a detailed examination of its molecular structure, including polarity and hydrogen bonding potential, to forecast its behavior in a wide array of common organic solvents. Furthermore, this guide delivers a field-proven, step-by-step protocol for the experimental determination of thermodynamic solubility using the universally recognized shake-flask method, ensuring researchers can validate these predictions and generate reliable, publication-quality data.[2][3] This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility for applications in reaction chemistry, formulation development, and process optimization.

Introduction: The Significance of 3-(Pyridin-4-YL)propanal

3-(Pyridin-4-YL)propanal is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a propanal side chain.[1][4] This unique architecture, combining a basic aromatic nitrogenous heterocycle with a reactive aldehyde functional group, makes it a valuable and versatile building block in organic synthesis.[1] The pyridine moiety is a common feature in many biologically active molecules, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations, reductions, and nucleophilic additions.[1]

Understanding the solubility of this intermediate is a critical, non-trivial step in its practical application. For a process chemist, solubility dictates the choice of solvent for a reaction, influencing reaction rates, yield, and purity. For a formulation scientist, it is a cornerstone of developing stable and effective delivery systems. Inefficient solvent selection can lead to poor reaction performance, precipitation issues, and challenges in purification and isolation. This guide, therefore, aims to provide a robust framework for understanding and predicting the solubility of 3-(Pyridin-4-YL)propanal.

Physicochemical Profile and Its Implications for Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces; a solute will dissolve best in a solvent that shares a similar polarity, hydrogen bonding capability, and dielectric constant. The key physicochemical properties of 3-(Pyridin-4-YL)propanal are summarized below and form the basis for predicting its solubility behavior.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₈H₉NO | [4] | A relatively small molecule, suggesting that steric hindrance is not a major barrier to solvation. |

| Molecular Weight | 135.16 g/mol | [1][5] | Low molecular weight generally favors solubility. |

| Predicted XlogP | 0.5 | [4] | This value indicates a relatively balanced hydrophilic-lipophilic character. It is not strongly lipophilic, suggesting poor solubility in non-polar solvents but favorable interactions with polar solvents. |

| Hydrogen Bond Acceptors | 2 | [5][6] | The lone pair of electrons on the pyridine nitrogen and the carbonyl oxygen of the aldehyde can accept hydrogen bonds from protic solvents (e.g., alcohols, water). |

| Hydrogen Bond Donors | 0 | [5][6] | The molecule lacks acidic protons (like -OH or -NH) to donate hydrogen bonds. This limits its interaction with aprotic solvents that are only H-bond acceptors (e.g., acetone). |

Causality Analysis: The structure of 3-(Pyridin-4-YL)propanal presents two key regions influencing its polarity: the polar pyridine ring and the aldehyde group, and the non-polar ethylene linker. The predicted XlogP of 0.5 suggests the compound is moderately polar.[4] The presence of two hydrogen bond acceptors is the most significant factor; it allows the molecule to interact favorably with protic solvents that can donate hydrogen bonds, such as water and alcohols.[5][6][7] Conversely, its inability to donate hydrogen bonds and the presence of the non-polar hydrocarbon chain will limit its solubility in highly polar, hydrogen-bonding networks like water, while also preventing it from dissolving well in purely non-polar solvents like hexane.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the pyridine nitrogen and carbonyl oxygen, facilitating dissolution. Solubility is expected to be highest in short-chain alcohols and moderate in water due to the compound's hydrocarbon portion. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are highly polar and can effectively solvate the polar regions of the molecule through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules. |

| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents have significant dipole moments but lack the strong hydrogen-bonding capabilities of protic solvents or the high polarity of DMSO. Solubility is expected to be sufficient for many applications but likely lower than in polar aprotic or protic solvents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The intermolecular forces in these solvents (van der Waals forces) are insufficient to overcome the strong dipole-dipole interactions within the 3-(Pyridin-4-YL)propanal crystal lattice. The "like dissolves like" principle predicts poor compatibility. |

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is required. The isothermal shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][8]

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The resulting suspension is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method.[3][9]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Materials:

-

3-(Pyridin-4-YL)propanal (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)[10]

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Vials: Add an excess amount of solid 3-(Pyridin-4-YL)propanal to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solid to 2 mL of the test solvent.[9]

-

Expert Insight: Using a significant excess ensures that the solution reaches saturation. However, adding too much can sometimes alter the properties of the solvent itself, so a moderate excess is optimal.[2]

-

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24 hours.

-

Trustworthiness Check: To confirm that equilibrium has been reached, you can take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility values plateau and are consistent between the later time points.[2]

-

-

Sample Separation: After equilibration, remove the vials and let them stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates.

-

Expert Insight: The first few drops from the filter should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential for an accurate final calculation.

-

Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving 3-(Pyridin-4-YL)propanal from any potential impurities. A C18 column is typically a good starting point. The mobile phase could be a gradient of acetonitrile and water with a modifier like 0.1% formic acid. The UV detector should be set to a wavelength of maximum absorbance for the compound.

-

Calibration: Prepare a series of standard solutions of 3-(Pyridin-4-YL)propanal of known concentrations in the mobile phase. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).

-

Analysis: Inject the diluted sample from step 4 and record the peak area.

-

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of 3-(Pyridin-4-YL)propanal in the solvent. Report the result in appropriate units (e.g., mg/mL, µg/mL, or mM).

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11105412, 3-(Pyridin-3-yl)propanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17861, 3-Pyridinepropanol. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(pyridin-4-yl)propanal (C8H9NO). Retrieved from [Link]

-

Wikipedia. (n.d.). Propionaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11400798, 3-(Pyridin-2-YL)propanal. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

Sources

- 1. 3-(Pyridin-4-YL)propanal | 120690-80-4 | Benchchem [benchchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. PubChemLite - 3-(pyridin-4-yl)propanal (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 5. 3-(Pyridin-2-YL)propanal | C8H9NO | CID 11400798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 8. scielo.br [scielo.br]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Strategic Synthesis of Pyrrolopyridine Derivatives from 3-(Pyridin-4-YL)propanal

Abstract

Pyrrolopyridines, also known as azaindoles, represent a class of privileged heterocyclic scaffolds crucial in medicinal chemistry and drug development.[1][2] Their structural resemblance to purines makes them effective kinase inhibitors, with notable examples like vemurafenib and pexidartinib used in anticancer therapies.[1][2][3] This application note provides a detailed guide for the synthesis of pyrrolopyridine derivatives, utilizing the readily accessible starting material, 3-(Pyridin-4-YL)propanal. We present two robust, field-proven synthetic strategies: the classic Fischer Indole Synthesis and a modern Palladium-Catalyzed Intramolecular Cyclization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and data-driven guidance to facilitate the synthesis of these high-value compounds.

Introduction: The Significance of Pyrrolopyridines

The fusion of a pyrrole ring with a pyridine ring creates the pyrrolopyridine core, a structure that exhibits a wide array of biological activities.[1] These compounds are foundational in the development of treatments for a range of diseases, including cancer, HIV, and inflammatory conditions.[1][2] The specific substitution pattern on the bicyclic core allows for the fine-tuning of pharmacological properties, making the development of versatile synthetic routes a high priority in organic and medicinal chemistry.[2][4]

This guide focuses on strategic pathways starting from 3-(Pyridin-4-YL)propanal, a versatile building block. The aldehyde functionality serves as a key handle for cyclization, allowing for the construction of the fused pyrrole ring through well-established and innovative chemical transformations.

Strategy 1: Fischer Indole Synthesis for Pyrrolo[3,2-c]pyridine Scaffolds

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for converting aryl hydrazones into indoles under acidic conditions.[5][6] This methodology can be expertly adapted to pyridine-based substrates to yield the corresponding azaindoles. The process begins with the condensation of 3-(Pyridin-4-YL)propanal with a substituted hydrazine to form a pyridinyl hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement to furnish the final pyrrolopyridine product.

Mechanism Overview

The accepted mechanism for the Fischer indole synthesis is a multi-step process initiated by the acid-catalyzed tautomerization of the hydrazone to its enehydrazine form.[7] This is followed by a[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent aromatization with the elimination of ammonia yields the final indole ring system.[8] The choice of acid catalyst is critical and can range from Brønsted acids like HCl or H₂SO₄ to Lewis acids such as ZnCl₂ or BF₃·OEt₂.[6]

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Phenyl-1,6,7,8-tetrahydro-5H-pyrrolo[3,2-c]pyridine

This protocol provides a representative procedure for the synthesis of a pyrrolopyridine derivative via the Fischer indole synthesis.

Materials:

-

3-(Pyridin-4-YL)propanal

-

Phenylhydrazine hydrochloride

-

Ethanol, anhydrous

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Toluene, anhydrous

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Part A: Hydrazone Formation

-

To a round-bottom flask equipped with a reflux condenser, add 3-(Pyridin-4-YL)propanal (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq).

-

Add anhydrous ethanol to dissolve the reactants (approx. 0.5 M concentration).

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude hydrazone can be used directly in the next step or purified by recrystallization from ethanol/water if necessary.

Part B: Cyclization

-

Place the crude pyridinyl phenylhydrazone in a round-bottom flask.

-

Add the acid catalyst. For PPA, use approximately 10 times the weight of the hydrazone. For ZnCl₂, use 2-4 equivalents in a high-boiling solvent like toluene.

-

Heat the mixture to 120-160 °C (for PPA) or reflux (for ZnCl₂ in toluene) for 2-6 hours. The reaction should be monitored by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a beaker of ice-water.

-

Basify the aqueous solution to pH 8-9 by the slow addition of saturated sodium bicarbonate solution or concentrated ammonium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrolopyridine derivative.

Data and Optimization

The efficiency of the Fischer indole synthesis is highly dependent on the chosen acid catalyst and reaction temperature.

| Catalyst | Typical Temperature (°C) | Solvent | Typical Yield (%) | Key Considerations |

| Polyphosphoric Acid (PPA) | 120 - 180 | Neat | 50 - 75 | Highly viscous, can be difficult to stir. Quenching requires care. |

| Zinc Chloride (ZnCl₂) | 110 - 140 | Toluene, Xylene | 60 - 85 | Milder conditions, easier workup. Anhydrous conditions are crucial. |

| Sulfuric Acid (H₂SO₄) | 80 - 120 | Ethanol, Acetic Acid | 45 - 70 | Strong Brønsted acid, may cause side reactions or degradation. |

| p-Toluenesulfonic Acid (pTSA) | 110 - 140 | Toluene | 65 - 80 | Good alternative to Lewis acids, generally provides clean reactions. |

Strategy 2: Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for constructing heterocyclic rings.[9][10] A palladium-catalyzed intramolecular C-N bond formation provides an alternative and often milder route to pyrrolopyridine derivatives. This strategy requires initial modification of the starting aldehyde, but offers excellent control and functional group tolerance. A plausible route involves converting the aldehyde to an alkyne, followed by a Sonogashira coupling and subsequent cyclization.[10]

Synthetic Workflow

This multi-step approach transforms the starting aldehyde into a suitable precursor for the key palladium-catalyzed cyclization step.

Sources

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. PlumX [plu.mx]

- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Bioactive Compounds via Mannich Reaction with 3-(Pyridin-4-YL)propanal

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Mannich reaction stands as a cornerstone in medicinal chemistry for the synthesis of novel bioactive compounds.[1] This three-component condensation reaction offers a versatile and efficient pathway to β-amino carbonyl compounds, known as Mannich bases, which are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide to the synthesis of potentially bioactive Mannich bases using 3-(pyridin-4-YL)propanal as a key building block. The inclusion of the pyridine moiety is of significant interest as it is a common feature in numerous therapeutic agents.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for synthesis and characterization, and discuss the potential biological activities of the resulting compounds based on existing literature for analogous structures.

Introduction: The Strategic Advantage of the Mannich Reaction with a Pyridine Scaffold

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] The reaction typically utilizes an aldehyde, a primary or secondary amine, and a compound with an active hydrogen.[6] The resulting Mannich bases are valuable intermediates and target molecules in drug discovery due to their structural diversity and biological relevance.[7]

The selection of 3-(pyridin-4-YL)propanal as the aldehyde component introduces a pyridine ring into the final Mannich base. The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, and is known to contribute to a range of biological activities, including antibacterial, antiviral, and anticancer effects.[3][4] By combining the versatile Mannich reaction with the pharmacologically significant pyridine moiety, we can generate a library of novel compounds with high potential for biological activity.

Mechanistic Insights: The "Why" Behind the Reaction

The Mannich reaction proceeds through a well-established two-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

Step 1: Formation of the Eschenmoser-like Salt (Iminium Ion)

The reaction is initiated by the nucleophilic attack of the secondary amine on the carbonyl carbon of 3-(pyridin-4-YL)propanal. This is followed by proton transfer and subsequent dehydration to form a highly electrophilic iminium ion. This intermediate is the key electrophile in the reaction.

Step 2: Nucleophilic Attack by the Enol

The active hydrogen compound, in the presence of an acid or base catalyst, tautomerizes to its enol or enolate form. This electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A final deprotonation step yields the neutral Mannich base.

Diagram 1: Generalized Mannich Reaction Mechanism

Caption: The two-step mechanism of the Mannich reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 3-(pyridin-4-YL)propanal, and a general procedure for its subsequent use in the Mannich reaction.

Synthesis of 3-(Pyridin-4-YL)propanal

The synthesis of 3-(pyridin-4-YL)propanal can be achieved through a multi-step process starting from 4-pyridinecarboxaldehyde.[8]

Protocol 3.1.1: Knoevenagel Condensation and Reduction

-

Knoevenagel Condensation:

-

To a solution of 4-pyridinecarboxaldehyde (1 eq.) in a suitable solvent such as ethanol, add an active methylene compound (e.g., malonic acid, 1.1 eq.) and a catalytic amount of a base (e.g., piperidine or pyridine).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting product is the α,β-unsaturated intermediate.

-

-

Reduction:

-

The α,β-unsaturated intermediate is then subjected to selective reduction of the carbon-carbon double bond.[8] This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C).

-

The choice of reducing agent and conditions should be carefully selected to avoid reduction of the pyridine ring or the carbonyl group.

-

-

Work-up and Purification:

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure 3-(pyridin-4-YL)propanal.

-

General Protocol for the Mannich Reaction

This protocol outlines a general procedure for the Mannich reaction of 3-(pyridin-4-YL)propanal with a secondary amine and an active hydrogen compound.

Materials:

-

3-(Pyridin-4-YL)propanal

-

Secondary amine (e.g., dimethylamine, piperidine, morpholine)

-

Active hydrogen compound (e.g., acetophenone, cyclohexanone, acetone)

-

Solvent (e.g., ethanol, methanol, acetonitrile)

-

Acid or base catalyst (e.g., HCl, acetic acid, NaOH)

Procedure:

-

In a round-bottom flask, dissolve the active hydrogen compound (1 eq.) in the chosen solvent.

-

Add the secondary amine (1.1 eq.) to the solution.

-

Cool the mixture in an ice bath and slowly add 3-(pyridin-4-YL)propanal (1 eq.).

-

Add a catalytic amount of acid or base.

-

Stir the reaction mixture at room temperature or reflux for a specified time (typically 2-24 hours), monitoring the progress by TLC.

-

Upon completion, neutralize the reaction mixture if necessary.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure Mannich base.

Diagram 2: Experimental Workflow for Mannich Base Synthesis

Caption: A streamlined workflow for the synthesis and characterization of Mannich bases.

Characterization of Mannich Bases

The synthesized Mannich bases should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl group (C=O) of the ketone and the C-N bond of the amine.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Potential Bioactivities and Structure-Activity Relationships (SAR)

While specific bioactivity data for Mannich bases derived directly from 3-(pyridin-4-YL)propanal is not extensively reported, we can infer potential activities based on analogous structures found in the literature.

Anticancer Activity:

-

Mannich bases containing a pyridine ring have demonstrated significant cytotoxic activity against various cancer cell lines.[1] For instance, certain Mannich bases of chalcone analogues with a 3-pyridinyl moiety have shown cytotoxicity in the low micromolar range against leukemic and carcinoma cells.[1]

-

The nature of the secondary amine and the active hydrogen compound can significantly influence the anticancer potency. For example, Mannich bases with a 4-ethylpiperazine residue have been found to be highly active.[1]

Antimicrobial Activity:

-

The pyridine nucleus is a key component in many antimicrobial agents.[9] Mannich bases incorporating a pyridine ring have shown moderate to good antimicrobial activity against both bacteria and fungi.[9]

-

The presence of different substituents on the pyridine ring and the choice of the amine and active hydrogen component can modulate the antimicrobial spectrum and potency.[10]

Structure-Activity Relationship (SAR) Insights:

-

The lipophilicity and basicity of the Mannich base, influenced by the choice of the secondary amine, can affect cell permeability and interaction with biological targets.

-

The steric and electronic properties of the substituents on the active hydrogen compound can impact the binding affinity to target enzymes or receptors.

Data Presentation: Exemplary Reaction Conditions and Yields

The following table provides hypothetical examples of reaction conditions that could be explored for the synthesis of Mannich bases from 3-(pyridin-4-YL)propanal.

| Entry | Secondary Amine | Active Hydrogen Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Dimethylamine | Acetophenone | HCl | Ethanol | RT | 12 | 75 |

| 2 | Piperidine | Cyclohexanone | Acetic Acid | Methanol | Reflux | 8 | 82 |

| 3 | Morpholine | Acetone | NaOH | Acetonitrile | RT | 24 | 68 |

Conclusion and Future Directions

The Mannich reaction of 3-(pyridin-4-YL)propanal presents a promising and versatile strategy for the synthesis of novel, potentially bioactive compounds. The protocols and insights provided in this document offer a solid foundation for researchers to explore this chemical space. Future work should focus on the systematic synthesis of a diverse library of these Mannich bases, followed by comprehensive biological screening to identify lead compounds for further drug development. Detailed structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these novel chemical entities.

References

- Dimmock, J. R., & Kumar, P. (1997). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 32(3), 193-209.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4938.

- Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. (n.d.).

- Sunil G. Sanghani et al. (2010). Synthesis and biological evaluation of some novel Mannich bases. Archives of Applied Science Research, 2(5), 444-450.

- Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. (2015). Molecules, 20(12), 21846–21858.

- Tamilvendan, D., et al. (2014). Synthesis of two Mannich pyrol-pyridine bases and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1035-1039.

- 3-(Pyridin-4-YL)propanal | 120690-80-4. (n.d.). Benchchem.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4938.

- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules, 24(14), 2649.

- Design and synthesis of Mannich base-type derivatives containing imidazole and benzimidazole as lead compounds for drug discovery in Chagas Disease. (2021). European Journal of Medicinal Chemistry, 223, 113645.

- New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (2021). Molecules, 26(11), 3242.

- Synthesis and biological evaluation of some Mannich bases and azetidin-2-ones of 3-pyridyl-4-amino-5-mercapto-1,2,4-triazole. (2007). Bioorganic & Medicinal Chemistry, 15(1), 345-352.

- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str

- Application of the Mannich reaction in the structural modification of natural products. (2023). RSC Medicinal Chemistry, 14(8), 1436-1454.

- SYNTHESIS OF NOVEL MANNICH BASES ON THE BASE OF 1-PHENOXY-3-PROPYLTHIOPROPANE-2-OL AND SECONDARY AMINES. (2016).

- Anticancer activities of novel Mannich bases against prostate cancer cells. (2021). Journal of Molecular Structure, 1230, 129887.

- Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules, 28(14), 5511.

- Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021). Journal of Molecular Structure, 1244, 130953.

- Design, Synthesis, Characterization, and Biological Evaluation of Novel Isatin-Based Mannich Derivatives with Antibacterial and Anticancer Activities. (2025). Central Asian Journal of Theoretical and Applied Science, 6(4), 1-14.

- Isothiazolopyridine Mannich bases and their antibacterial effect. (2018). Postepy Higieny I Medycyny Doswiadczalnej, 72, 1058-1064.

- Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2022). Journal of Drug Delivery and Therapeutics, 12(6-S), 209-216.

- Synthesis, characterization and anticancer activity of novel mannich bases. (2022). Biochemical and Cellular Archives, 22(1), 3279-3283.

- The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. (2013).

- Three-component radical homo Mannich reaction. (2021).

- Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. (2018). Organic & Biomolecular Chemistry, 16(1), 105-115.

-

Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016, April 23). YouTube. Retrieved from [Link]

Sources

- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(Pyridin-4-YL)propanal | 120690-80-4 | Benchchem [benchchem.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Stability of 3-(Pyridin-4-YL)propanal under acidic and basic conditions

Welcome to the technical support guide for 3-(Pyridin-4-YL)propanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address common challenges related to its stability, particularly under acidic and basic conditions, providing not just protocols but the chemical reasoning behind them.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction involving 3-(Pyridin-4-YL)propanal is turning brown and showing multiple spots on TLC under basic conditions. What is happening?

A1: The browning and appearance of multiple TLC spots are classic indicators of self-condensation reactions, specifically the aldol condensation. The aldehyde functional group in 3-(Pyridin-4-YL)propanal is susceptible to deprotonation at the α-carbon under basic conditions, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. This process can continue, leading to a mixture of oligomers and polymers, which are often colored. To mitigate this, consider using a non-nucleophilic base, running the reaction at a lower temperature, or slowly adding the aldehyde to the reaction mixture to keep its instantaneous concentration low.

Q2: I'm attempting a reaction under acidic conditions, and I'm observing poor conversion and the formation of a water-soluble byproduct. What could be the cause?

A2: The pyridine nitrogen in 3-(Pyridin-4-YL)propanal is basic and will be protonated under acidic conditions to form a pyridinium salt.[1] This protonation deactivates the pyridine ring towards certain reactions and significantly increases the compound's water solubility. The poor conversion may be due to the catalyst being sequestered by the basic pyridine nitrogen. The water-soluble byproduct is likely the pyridinium salt of your starting material. To address this, you may need to use a stronger acid catalyst or a solvent system that can accommodate the salt's solubility. In some cases, protecting the pyridine nitrogen prior to the acidic step may be a viable strategy.

Q3: Can I use 3-(Pyridin-4-YL)propanal in a Grignard reaction?

A3: Caution is advised when using 3-(Pyridin-4-YL)propanal in a Grignard reaction. The aldehyde functional group is, of course, reactive with Grignard reagents. However, the acidic α-protons can also be deprotonated by the strongly basic Grignard reagent, leading to enolate formation and side reactions. To favor the desired nucleophilic addition to the carbonyl, it is recommended to perform the reaction at low temperatures (e.g., -78 °C) and to use a Grignard reagent that is not excessively bulky.

Q4: What are the recommended storage conditions for 3-(Pyridin-4-YL)propanal to ensure its long-term stability?

A4: For long-term stability, 3-(Pyridin-4-YL)propanal should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, oxygen, and light, all of which can contribute to degradation over time. Aldehydes are prone to oxidation to carboxylic acids, and the presence of the pyridine ring can also influence its reactivity.

Section 2: Chemical Stability and Reactivity Profile

3-(Pyridin-4-YL)propanal is a bifunctional molecule, with its reactivity governed by both the aldehyde group and the pyridine ring.[2] Understanding the interplay of these two functional groups is critical for successful experimentation.

Stability Under Acidic Conditions

Under acidic conditions, the lone pair of electrons on the pyridine nitrogen atom readily accepts a proton, forming a pyridinium ion.[1][3] This has several consequences:

-

Increased Water Solubility: The formation of the charged pyridinium species significantly enhances the molecule's polarity and, therefore, its solubility in aqueous media.

-

Deactivation of the Pyridine Ring: The positively charged nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to electrophilic substitution.

-

Potential for Acid-Catalyzed Reactions: The aldehyde group can still participate in acid-catalyzed reactions, such as acetal formation. However, the overall reaction kinetics may be altered due to the electronic effect of the protonated pyridine ring.

Acid-Catalyzed Reaction Pathway

Caption: Protonation pathways under acidic conditions.

Stability Under Basic Conditions

The presence of a base introduces a different set of reactivity concerns, primarily centered around the aldehyde functional group.

-

Aldol Condensation: The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another molecule of 3-(Pyridin-4-YL)propanal. This leads to the formation of a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. This process can repeat, leading to the formation of oligomers and polymers.

-

Cannizzaro Reaction: In the absence of α-protons, aldehydes can undergo the Cannizzaro reaction in the presence of a strong base. While 3-(Pyridin-4-YL)propanal has α-protons, this reaction is worth noting for related structures.

Base-Catalyzed Aldol Condensation Pathway

Caption: Aldol condensation under basic conditions.

Section 3: Troubleshooting and Experimental Protocols

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Solution |

| Reaction mixture turns dark brown/black under basic conditions. | Polymerization via repeated aldol condensations. | 1. Lower the reaction temperature. 2. Use a weaker, non-nucleophilic base (e.g., triethylamine, DBU). 3. Add the aldehyde slowly to the reaction mixture. |

| Low yield and recovery of starting material in acidic reactions. | Protonation of the pyridine nitrogen sequesters the catalyst or starting material in an aqueous phase. | 1. Use a stoichiometric amount of a stronger acid. 2. Employ a co-solvent to improve solubility. 3. Consider protecting the pyridine nitrogen (e.g., as an N-oxide) prior to the reaction. |

| Formation of multiple products in reactions with nucleophiles. | Competing reactions at the carbonyl carbon and the α-carbon. | 1. Control the stoichiometry of the nucleophile carefully. 2. Optimize the reaction temperature to favor the desired pathway. 3. Use a protecting group for the aldehyde if the intended reaction is elsewhere on the molecule. |

Protocol: Monitoring Stability by ¹H NMR

This protocol provides a general method for assessing the stability of 3-(Pyridin-4-YL)propanal under specific pH conditions.

Materials:

-

3-(Pyridin-4-YL)propanal

-

Deuterated solvent (e.g., D₂O, CD₃OD)

-

Acidic buffer solution (e.g., deuterated acetate buffer)

-

Basic buffer solution (e.g., deuterated phosphate buffer)

-

NMR tubes

-

¹H NMR spectrometer

Procedure:

-

Prepare a stock solution of 3-(Pyridin-4-YL)propanal in the chosen deuterated solvent.

-

In separate NMR tubes, add a known volume of the stock solution.

-

To one tube, add the acidic buffer solution.

-

To another tube, add the basic buffer solution.

-

A third tube with only the stock solution will serve as the control.

-

Acquire a ¹H NMR spectrum of each sample at time t=0.

-

Incubate the samples at the desired temperature.

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).

-

Analyze the spectra for the appearance of new signals and the decrease in the intensity of the signals corresponding to the starting material. The aldehyde proton signal (around 9-10 ppm) is a particularly useful diagnostic peak.

Section 4: References

-

Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4194. [Link]

-

Fan, Z.-H., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 15(33), 12653-12660. [Link]

-

Wikipedia. Pyridine. [Link]

-

Oakwood Chemical. 3-(Pyridin-4-yl)propan-1-ol. [Link]

-

Reissig, H.-U., & Zimmer, R. (2009). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2009(1), 16-36. [Link]

-

Li, Y., et al. (2017). Acid-catalyzed tandem reaction for the synthesis of pyridine derivatives via C=C/C(sp3)–N bond cleavage. Organic & Biomolecular Chemistry, 15(9), 2005-2009. [Link]

-

Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. [Link]

-

Reddy, G. O., et al. (2025). Catalyst- and Base-Free Synthesis of Pyridine-Fused Uracils from 6-Methyluracils, Aldehydes, and Ammonium Iodide via a One-Pot Multicomponent Reaction. Organic Letters. [Link]

-

Marshall Digital Scholar. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. [Link]

-

PubChem. 3-(Pyridin-4-yl)propanoic acid. [Link]

-

Wikipedia. Chichibabin pyridine synthesis. [Link]

-

PubChem. 4-Pyridinepropanol. [Link]

-

National Institutes of Health. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. [Link]

-

LookChem. Cas 2629-72-3,4-Pyridinepropanol. [Link]

-

Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12250. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Brown, H. C., & Kanner, B. (1953). I. The Basicity of Pyridine Bases. Journal of the American Chemical Society, 75(16), 3865-3869. [Link]

-

Kumar, A., et al. (2019). 4,6-Dihydroxysalicylic Acid-Catalyzed Oxidative Condensation of Benzylic Amines and Aromatic Ketones for the Preparation of 2,4,6-Trisubstituted Pyridines and Its Application to Metal-Free Synthesis of G-Quadruplex Binding Ligands. ACS Omega, 4(5), 9221-9232. [Link]

-

Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions, 16, 1-438. [Link]

Sources

Optimizing reaction yield for the synthesis of 3-(Pyridin-4-YL)propanal

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(Pyridin-4-YL)propanal. It addresses common challenges and offers practical solutions to optimize reaction yields and purity.

Section 1: Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis of 3-(Pyridin-4-YL)propanal via common synthetic routes.

Route 1: Oxidation of 3-(Pyridin-4-yl)propan-1-ol

The oxidation of the primary alcohol, 3-(pyridin-4-yl)propan-1-ol, is a direct method to obtain the desired aldehyde. However, challenges such as over-oxidation and incomplete conversion are common.

Q1: My Swern oxidation of 3-(pyridin-4-yl)propan-1-ol is resulting in a low yield of the desired aldehyde. What are the likely causes and how can I improve it?

A1: Low yields in Swern oxidations are often traced back to several key factors.[1][2][3] The reaction is highly sensitive to temperature and the order of reagent addition.

-

Causality: The Swern oxidation relies on the formation of a reactive chlorodimethylsulfonium salt from dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride.[1] This intermediate then reacts with the alcohol. If the temperature rises prematurely, this reactive species can decompose. Furthermore, the final elimination step, induced by a hindered base like triethylamine (TEA), must occur at the correct stage to form the aldehyde.

-

Troubleshooting Steps:

-

Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is recommended) throughout the addition of DMSO, oxalyl chloride, the alcohol, and triethylamine.[2][3] Premature warming can lead to the decomposition of the reactive intermediates.

-

Correct Order of Addition: Ensure the correct sequence of reagent addition: first, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine. Adding the base too early can lead to the formation of unwanted side products.[3]

-

Anhydrous Conditions: The presence of water can consume the activating agent and quench the reactive intermediates. Ensure all glassware is oven-dried and reagents are anhydrous.

-

Fresh Reagents: Use freshly opened or properly stored anhydrous DMSO and oxalyl chloride. Over time, these reagents can degrade, leading to lower reactivity.

-

Q2: I am observing the formation of 3-(pyridin-4-yl)propanoic acid as a significant byproduct in my oxidation reaction. How can I prevent this over-oxidation?

A2: The formation of the carboxylic acid is a classic example of over-oxidation. This is more common with stronger oxidizing agents but can occur with milder ones if reaction conditions are not optimal.

-

Causality: Over-oxidation happens when the initially formed aldehyde is further oxidized to the carboxylic acid. While mild oxidizing agents like those used in Swern and Dess-Martin periodinane (DMP) oxidations are designed to stop at the aldehyde stage, prolonged reaction times, elevated temperatures, or the presence of oxidizing impurities can lead to the formation of the carboxylic acid.[4]

-

Preventative Measures:

-

Choice of Oxidizing Agent: Both Swern and DMP oxidations are generally excellent choices to minimize over-oxidation.[4][5] If you are using a chromium-based oxidant, switching to one of these methods is highly recommended.

-

Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting alcohol is consumed, quench the reaction promptly.

-

Temperature Control: As mentioned previously, maintaining a low temperature is crucial, especially for the Swern oxidation.[2]

-

Q3: The workup of my Dess-Martin periodinane (DMP) oxidation is problematic, and I'm struggling to remove the iodine-containing byproducts.

A3: The byproducts of the DMP oxidation, specifically the mono-acetoxy iodinane, can sometimes complicate purification.[6]

-

Causality: The DMP reagent is a hypervalent iodine compound that is reduced during the oxidation of the alcohol. The resulting iodine-containing byproducts can be difficult to separate from the desired aldehyde due to their similar polarities.

-

Effective Workup Protocol:

-

Quenching with Sodium Thiosulfate: A common and effective method is to quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7] This reduces the iodine byproducts to more water-soluble species that can be easily removed during an aqueous workup.

-

Bicarbonate Wash: A subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove any remaining acetic acid.[7]

-

Filtration: In some cases, the reduced iodine byproducts may precipitate out of the reaction mixture. Filtration prior to aqueous workup can simplify the purification process.

-

| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |

| Typical Temperature | -78 °C | Room Temperature |

| Common Issues | Low yield due to temperature sensitivity, unpleasant odor of dimethyl sulfide byproduct.[8] | Difficult removal of iodine byproducts.[6] |

| Key Advantage | Mild conditions, suitable for sensitive substrates.[8] | Neutral pH, simple setup, high chemoselectivity.[7] |

Route 2: Knoevenagel Condensation of 4-Pyridinecarboxaldehyde

This route involves the condensation of 4-pyridinecarboxaldehyde with an active methylene compound, followed by subsequent transformations to yield the final product.

Q1: My Knoevenagel condensation between 4-pyridinecarboxaldehyde and malonic acid (or its ester) is giving low yields. What factors could be affecting the reaction efficiency?

A1: The success of the Knoevenagel condensation hinges on the activation of the methylene compound and the subsequent condensation and dehydration steps.[9]

-

Causality: The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The choice of base and solvent is critical to facilitate this process without promoting side reactions.

-

Optimization Strategies:

-

Catalyst Selection: While weak bases like piperidine or pyridine are traditionally used, catalyst-free systems in a water-ethanol mixture at room temperature have been shown to be highly effective for the condensation of pyridinecarbaldehydes.[10] This "green chemistry" approach can simplify the procedure and workup.

-

Doebner Modification: For condensations with malonic acid, using pyridine as both the solvent and catalyst (the Doebner modification) can be very effective, often leading to in-situ decarboxylation to the α,β-unsaturated carboxylic acid.[9]

-

Active Methylene Compound: The reactivity of the active methylene compound plays a significant role. Malononitrile is generally more reactive than cyanoacetates, which are in turn more reactive than malonic esters.[10]

-

Reaction Conditions: While some methods require heating, catalyst-free approaches often proceed efficiently at room temperature.[10] Monitor the reaction by TLC to determine the optimal reaction time.

-

Q2: I have successfully formed the α,β-unsaturated intermediate, but the selective reduction of the carbon-carbon double bond without affecting the aldehyde or pyridine ring is proving difficult.

A2: Achieving selective reduction of the C=C bond in the presence of a C=O bond is a common challenge in organic synthesis.[11]

-

Causality: Many reducing agents can reduce both aldehydes and alkenes. The key is to choose a reagent and conditions that favor the 1,4-reduction (conjugate addition) of the α,β-unsaturated system over the 1,2-reduction of the carbonyl group.

-

Methods for Selective Reduction:

-

Catalytic Hydrogenation: Using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas is a standard method for reducing C=C bonds. By carefully controlling the reaction conditions (pressure, temperature, and reaction time), it is often possible to selectively reduce the alkene without affecting the aldehyde or the aromatic pyridine ring.

-

Transfer Hydrogenation: Reagents like Hantzsch esters in the presence of a base can be used for the selective reduction of the C=C bond in α,β-unsaturated carbonyl compounds.[12]

-

Hydride Reagents: While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will typically reduce both the alkene and the aldehyde, certain modified hydride reagents or specific reaction conditions can favor 1,4-reduction. For example, using sodium borohydride (NaBH₄) in the presence of certain additives or in specific solvent systems can sometimes achieve the desired selectivity.[13]

-

Route 3: Hydroformylation of 4-Vinylpyridine

Hydroformylation, or the "oxo process," adds a formyl group and a hydrogen atom across the double bond of an alkene. For 4-vinylpyridine, controlling regioselectivity and suppressing side reactions are the primary challenges.

Q1: The hydroformylation of 4-vinylpyridine in my experiment is producing a significant amount of 4-ethylpyridine. How can I favor the formation of the desired aldehyde?

A1: The formation of 4-ethylpyridine is a result of a competing hydrogenation side reaction.[14]

-

Causality: In the catalytic cycle of hydroformylation, a rhodium-alkyl intermediate is formed. This intermediate can either undergo migratory insertion of carbon monoxide to form the acyl complex (leading to the aldehyde) or be cleaved by hydrogen to yield the hydrogenated product (4-ethylpyridine).[15] The electronic properties of the 4-vinylpyridine substrate can influence this branching ratio.

-

Strategies to Minimize Hydrogenation:

-

Ligand Choice: The choice of phosphine or phosphite ligand for the rhodium catalyst is crucial.[15][16] Bulky and electron-donating ligands can influence the steric and electronic environment around the rhodium center, favoring the migratory insertion of CO over the hydrogenolysis of the Rh-C bond.

-

Reaction Conditions: Optimizing the pressure of carbon monoxide and hydrogen (syngas) is important. Higher CO partial pressures generally favor hydroformylation over hydrogenation.

-

Catalyst Precursor: Using a pre-formed rhodium-phosphine complex can sometimes give better results than generating the catalyst in situ.

-

Q2: My hydroformylation reaction is producing a mixture of linear (3-(pyridin-4-yl)propanal) and branched (2-(pyridin-4-yl)propanal) aldehydes. How can I improve the regioselectivity towards the linear product?

A2: Controlling the regioselectivity in the hydroformylation of vinylarenes is a well-known challenge.[17]

-

Causality: The regioselectivity is determined by how the rhodium hydride adds across the double bond of the 4-vinylpyridine. This addition can lead to either a linear or a branched alkyl-rhodium intermediate, which then proceed to the corresponding aldehydes. The outcome is influenced by steric and electronic factors of both the substrate and the catalyst.

-

Enhancing Linear Regioselectivity:

-

Ligand Design: The use of bulky phosphine ligands is a key strategy to favor the formation of the linear aldehyde.[16][18] The steric bulk of the ligand disfavors the formation of the more sterically hindered branched alkyl-rhodium intermediate.

-

Biphasic Catalysis: Performing the reaction in a biphasic system (e.g., an aqueous/organic system with a water-soluble catalyst) can sometimes influence the regioselectivity.[15]

-

Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the linear product, although this may also decrease the overall reaction rate.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 3-(pyridin-4-yl)propanal?

A1: The three most common synthetic routes are:

-

Oxidation of 3-(pyridin-4-yl)propan-1-ol: This is a straightforward method that utilizes mild oxidizing agents like those in the Swern or Dess-Martin periodinane oxidations.

-

Knoevenagel Condensation of 4-pyridinecarboxaldehyde: This involves the reaction of 4-pyridinecarboxaldehyde with an active methylene compound, followed by reduction and other transformations.[9]

-

Hydroformylation of 4-vinylpyridine: This method involves the rhodium-catalyzed addition of carbon monoxide and hydrogen across the double bond of 4-vinylpyridine.[15]

Q2: How should I purify the final product, 3-(pyridin-4-yl)propanal?

A2: Purification of aldehydes can be challenging due to their reactivity.

-

Column Chromatography: Silica gel chromatography is a common method. A solvent system of ethyl acetate and hexanes is a good starting point, with the polarity adjusted based on TLC analysis.

-

Bisulfite Adduct Formation: For removing small amounts of aldehyde impurities or for purification, the formation of a water-soluble bisulfite adduct can be employed.[19][20][21][22] The aldehyde can then be regenerated by treatment with a base.

-

Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Q3: What are the stability and storage considerations for 3-(pyridin-4-yl)propanal?

A3: Aldehydes are susceptible to oxidation and polymerization.

-

Oxidation: Over time, especially when exposed to air, aldehydes can oxidize to the corresponding carboxylic acid.

-

Aldol Condensation: In the presence of acid or base, aldehydes can undergo self-condensation reactions.

-

Storage: It is recommended to store 3-(pyridin-4-yl)propanal under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated) and protected from light to minimize degradation.[23] The pyridine moiety itself is relatively stable but can be sensitive to strong acids.[24][25]

Section 3: Experimental Protocols

Protocol 1: Swern Oxidation of 3-(Pyridin-4-yl)propan-1-ol

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.4 equivalents) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 3-(pyridin-4-yl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and perform an aqueous workup. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Catalyst-Free Knoevenagel Condensation

-

In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in a 1:1 mixture of water and ethanol.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The product often precipitates out of the solution upon formation.

-

Once the reaction is complete, filter the solid product and wash it with cold ethanol.

-

The resulting α,β-unsaturated product can then be carried forward to a selective reduction step.

Section 4: Visualizations

Workflow for the Synthesis of 3-(Pyridin-4-YL)propanal via Oxidation

Caption: Oxidation of the primary alcohol to the aldehyde.

Decision Tree for Troubleshooting Low Yield in Swern Oxidation

Caption: Troubleshooting low yield in Swern oxidation.

References

-

Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Retrieved from [Link]

-

ACS Publications. (2002). Rhodium-Catalyzed Hydroformylation of 4-Vinylpyridine: 4-Ethylpyridine Formation via an Unusual Cleavage of the Rh−C Bond by the Enolic Form of the Oxo Product. Retrieved from [Link]

-

ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

-

MDPI. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

ResearchGate. (2013). Hydroformylation of 4-vinylpyridine catalyzed by rhodium complexes in homogeneous or in aqueous biphasic system. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

-

ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

-

ResearchGate. (2018). Highly Selective Reduction of α, β -Unsaturated Aldehydes and Ketones under Ambient Conditions using Tetraalkylphosphonium-based Ionic Liquids. Retrieved from [Link]

-

JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. Retrieved from [Link]

-